molecular formula C15H28N2O4 B13867235 Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate

Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate

Cat. No.: B13867235
M. Wt: 300.39 g/mol
InChI Key: JHANIWHHQRLKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also employed in the development of bioactive molecules and drug candidates .

Medicine: It is investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ethoxy and oxopropyl groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-20-13(18)6-9-16-12-7-10-17(11-8-12)14(19)21-15(2,3)4/h12,16H,5-11H2,1-4H3

InChI Key

JHANIWHHQRLKAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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